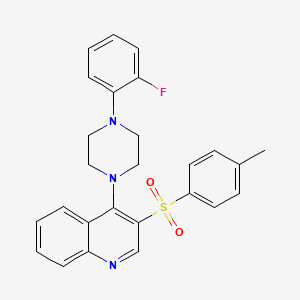
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline is a chemical compound that has recently gained attention from the scientific community due to its potential applications in research. This compound is a member of the quinoline family and has a unique structure that makes it a promising candidate for various studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline' involves the reaction of 4-(2-Fluorophenyl)piperazine with 3-tosylquinoline in the presence of a suitable catalyst.
Starting Materials
4-(2-Fluorophenyl)piperazine, 3-tosylquinoline, Catalyst
Reaction
Step 1: Dissolve 4-(2-Fluorophenyl)piperazine and 3-tosylquinoline in a suitable solvent., Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Wirkmechanismus
The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in disease progression.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline has various biochemical and physiological effects. These effects include anti-inflammatory, antioxidant, and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline in lab experiments is its high specificity and potency. However, one of the limitations is the lack of information regarding its toxicity and safety.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline. These include:
1. Further investigation into its mechanism of action
2. Evaluation of its toxicity and safety
3. Exploration of its potential applications in other fields, such as agriculture and environmental science
4. Development of new derivatives with improved properties and efficacy.
In conclusion, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline is a promising chemical compound that has potential applications in various scientific fields. Its unique structure and properties make it an excellent candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline in scientific research are vast. This compound has been shown to have promising results in various studies, including cancer research, neurological disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-10-12-20(13-11-19)33(31,32)25-18-28-23-8-4-2-6-21(23)26(25)30-16-14-29(15-17-30)24-9-5-3-7-22(24)27/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBNHHCQFQOTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
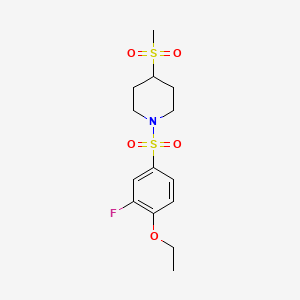
![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2909338.png)
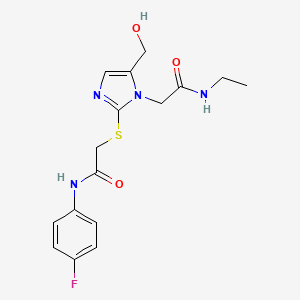
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide](/img/structure/B2909342.png)
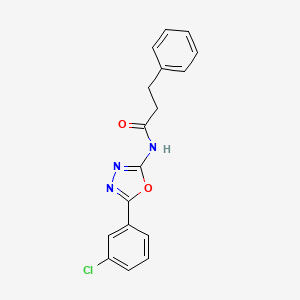
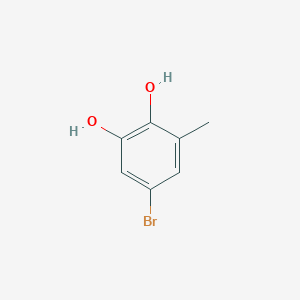
![N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2909347.png)
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)
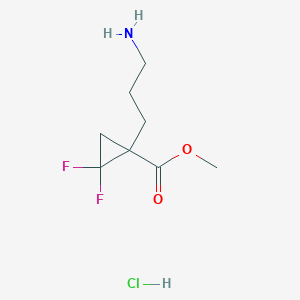
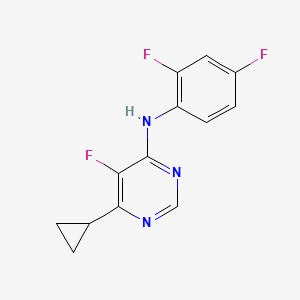
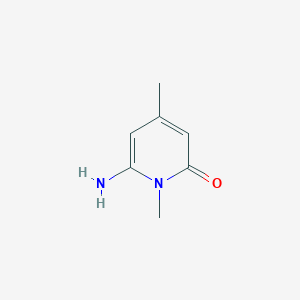
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)